1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S2/c1-8-2-3-10(23-8)24(20,21)19-6-4-9(5-7-19)11-17-18-12(22-11)13(14,15)16/h2-3,9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQIJJWLALRLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly on the piperidine ring and the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, a study synthesized several oxadiazole derivatives and evaluated their antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The results showed that certain derivatives displayed moderate to strong antibacterial activity, suggesting potential therapeutic applications for infections caused by these pathogens .
Anticancer Potential
The structural features of oxadiazoles have been linked to anticancer activity. A related study explored the synthesis of new oxadiazole derivatives and their biological assessment as potential anti-cancer agents. The findings suggested that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease. In a comparative study, several synthesized oxadiazole derivatives were tested for their inhibitory effects on these enzymes, revealing strong inhibitory activity with low IC50 values, indicating high potency .
Structural Characteristics
Synthesis and Biological Evaluation
A notable case study involved synthesizing a series of piperidine derivatives that included the oxadiazole moiety. The synthesized compounds were subjected to in vitro tests against various bacterial strains and cancer cell lines. The results indicated that specific modifications in the piperidine structure could lead to enhanced biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and target proteins involved in disease pathways. These studies help elucidate the binding affinity and potential mechanism of action, providing a deeper understanding of how modifications to the compound's structure could improve efficacy against specific targets .
Mechanism of Action
The mechanism of action of 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Variations in Oxadiazole Substituents
Key Observations :
Piperidine vs. Other Heterocyclic Cores
Key Observations :
Sulfonyl Group Modifications
Key Observations :
- Thiophene-based sulfonyl groups (target) may improve binding to aromatic residues in enzymes compared to benzene analogs .
- Polar substituents (e.g., dihydrobenzodioxinyl in ZINC2720460 ) could reduce bioavailability .
Research Implications
- Antimicrobial Potential: The target’s trifluoromethyl and sulfonyl groups align with antibacterial trends in –2, though specific MIC data is needed .
- Metabolic Stability : The -CF₃ group may reduce cytochrome P450-mediated degradation, as seen in ’s inhibitors .
- SAR Development : Comparative studies with BJ48868 () and Compound 21 () could optimize substituent balance for target selectivity .
Biological Activity
1-[(5-Methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into three key components:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Oxadiazole Moiety : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
- Methylthiophenyl Sulfonyl Group : A functional group that enhances the compound's solubility and reactivity.
Studies suggest that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the oxadiazole moiety is particularly notable for its role in modulating enzyme activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related sulfonamide derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism likely involves inhibition of bacterial growth through interference with metabolic pathways.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Similar compounds have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The oxadiazole moiety is believed to enhance these effects by promoting interactions with cancer-related molecular targets.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease, which is implicated in several pathological conditions . Additionally, docking studies indicate that it may interact effectively with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazole-piperidine derivatives were tested for their antimicrobial activity. The results indicated that compounds with similar structural features to this compound displayed varying degrees of effectiveness against common bacterial strains. The best-performing compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies using MCF-7 breast cancer cell lines demonstrated that the compound induced significant cytotoxicity. The combination of this compound with doxorubicin was found to enhance the anticancer effect through a synergistic mechanism, leading to increased apoptosis rates compared to either treatment alone .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis is common: (i) sulfonylation of piperidine with 5-methylthiophene-2-sulfonyl chloride under anhydrous conditions (DCM, 0–5°C), followed by (ii) coupling with 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid using EDCI/HOBt in DMF. Reaction completion is monitored via TLC (hexane:EtOAc, 3:1) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for sulfonylation) and extend reaction times (6–8 hours) to improve yields (>75%). Use ice-cold water for precipitation to minimize impurities .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- NMR : Key signals include:
- ¹H NMR : δ 2.45–2.65 (piperidine protons), δ 6.85–7.10 (thiophene aromatic protons), δ 8.20 (oxadiazole proton).
- ¹³C NMR : CF₃ group at δ 120–125 ppm (quartet, J = 280–300 Hz) .
- IR : Sulfonyl (S=O) stretching at 1150–1250 cm⁻¹ and oxadiazole C=N at 1610–1650 cm⁻¹ .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- CNS Activity : Radioligand binding assays (D2, 5-HT1A, and 5-HT2A receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding studies (e.g., discrepancies in D2 vs. 5-HT2A affinity)?
- Approach :
- Perform competitive binding assays with reference ligands (e.g., haloperidol for D2, ketanserin for 5-HT2A).
- Validate using molecular docking (AutoDock Vina) to assess steric/electronic interactions with receptor pockets .
- Case Study : Piperidine derivatives with bulky substituents (e.g., benzothiophene) show higher 5-HT2A selectivity due to hydrophobic pocket interactions .
Q. What computational strategies are recommended to predict metabolic stability and toxicity?
- Tools : Use Schrödinger’s ADMET Predictor or SwissADME to analyze:
- Metabolic hotspots : Oxadiazole ring (CYP3A4-mediated oxidation) and sulfonyl group (Phase II glucuronidation) .
- Toxicity alerts : AMES mutagenicity (trifluoromethyl group may trigger false positives; validate with Ames MPF™ assay) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?
- Impact :
- Lipophilicity : Increases logP by ~0.5 units (measured via shake-flask method).
- Metabolic resistance : Reduces oxidative metabolism by CYP450 enzymes (confirmed via liver microsome assays) .
Q. What strategies mitigate synthetic challenges in scaling up this compound (e.g., low yields in oxadiazole coupling)?
- Solutions :
- Replace EDCI/HOBt with T3P® (propanephosphonic acid anhydride) for higher coupling efficiency (85–90% yield) .
- Use flow chemistry for sulfonylation (residence time: 30 minutes, 25°C) to reduce side-product formation .
Key Recommendations for Researchers
- Spectral Validation : Cross-check NMR shifts with analogs (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to confirm structural assignments .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity .
- Data Reproducibility : Document reaction conditions rigorously (e.g., ice-water quenching vs. room-temperature precipitation) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
